molecular formula C15H9F3O4 B581502 3-(3-Carboxyphenyl)-5-(trifluoromethyl)benzoic acid CAS No. 1261930-96-4

3-(3-Carboxyphenyl)-5-(trifluoromethyl)benzoic acid

Cat. No. B581502
M. Wt: 310.228
InChI Key: JWRDOJUKPATJKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Carboxyphenyl)-5-(trifluoromethyl)benzoic acid, also known as 3-(3-Carboxyphenyl)-5-trifluoromethylbenzoic acid or CPTFBA, is a synthetic carboxylic acid that has a wide range of applications in the scientific and medical fields. CPTFBA is a versatile molecule that can be used as a reagent, catalyst, or inhibitor in various laboratory experiments. It is also used as a pharmaceutical intermediate in the synthesis of various drugs.

Scientific Research Applications

Biologically Active Compounds of Plants

Natural carboxylic acids, including structurally related compounds to 3-(3-Carboxyphenyl)-5-(trifluoromethyl)benzoic acid, exhibit significant antioxidant, antimicrobial, and cytotoxic activities. The structure-activity relationship analysis indicates that compounds with a higher number of hydroxyl groups and conjugated bonds generally show increased bioactivity, with rosmarinic acid demonstrating the highest antioxidant activity. The antimicrobial properties vary significantly depending on the microbial strain and experimental conditions, and the presence of hydroxyl groups notably influences the cytotoxic potential of these molecules (Godlewska-Żyłkiewicz et al., 2020).

LC-MS/MS Study on Stability and Degradation

Nitisinone, a compound sharing some structural features with 3-(3-Carboxyphenyl)-5-(trifluoromethyl)benzoic acid, was studied for its stability and degradation products under various conditions. The study highlights the compound's stability in different pH conditions and identifies its major degradation products, providing insights into potential risks and benefits of its medical application (Barchańska et al., 2019).

The Influence of Metals on Biologically Important Ligands

Research on the interaction between selected metals and biologically important molecules, such as benzoic acid derivatives, sheds light on how metals influence the electronic system of these ligands. The study discusses the perturbation of ligands' electronic systems by metals, offering a basis for understanding interactions with biological targets and predicting molecule properties like reactivity and stability (Lewandowski et al., 2005).

Benzene-1,3,5-tricarboxamide in Supramolecular Chemistry

The supramolecular self-assembly behavior of benzene-1,3,5-tricarboxamide (BTA), a compound related to 3-(3-Carboxyphenyl)-5-(trifluoromethyl)benzoic acid, is leveraged in applications ranging from nanotechnology to biomedical applications. The review highlights BTAs' utility as a versatile, supramolecular building block, emphasizing its adaptable nature for potential drug discovery and other applications (Cantekin et al., 2012).

Benzoic Acid in Food and Feed Additives

Benzoic acid is extensively used as a preservative in foods and feeds, with studies indicating its potential to improve gut functions. This review discusses the impact of benzoic acid on enzyme activity, redox status, immunity, and microbiota in the gut, highlighting the balance between beneficial effects at appropriate levels and potential damage to gut health at excessive levels (Mao et al., 2019).

properties

IUPAC Name

3-(3-carboxyphenyl)-5-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3O4/c16-15(17,18)12-6-10(5-11(7-12)14(21)22)8-2-1-3-9(4-8)13(19)20/h1-7H,(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWRDOJUKPATJKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00689910
Record name 5-(Trifluoromethyl)[1,1'-biphenyl]-3,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Carboxyphenyl)-5-(trifluoromethyl)benzoic acid

CAS RN

1261930-96-4
Record name 5-(Trifluoromethyl)[1,1'-biphenyl]-3,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.